

Structure elucidation of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

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An In-Depth Technical Guide to the Structure Elucidation of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Introduction

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional organic compound featuring a boronic acid moiety and a chlorophenoxy group. Arylboronic acids are foundational building blocks in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds.[1] The specific arrangement of the ether linkage and the ortho-substituted boronic acid group in this molecule makes it a potentially valuable intermediate for the synthesis of complex molecular architectures in pharmaceuticals and materials science.

Given its potential utility, the unambiguous confirmation of its chemical structure is a prerequisite for any downstream application. A failure to rigorously characterize such a molecule can lead to impurities, failed reactions, and misinterpreted biological data. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of (2-((4-Chlorophenoxy)methyl)phenyl)boronic acid, grounded in established analytical principles. We will proceed with the logic a senior scientist would apply when encountering a novel or custom-synthesized compound, moving from foundational data to definitive structural proof.

Section 1: Foundational Physicochemical & Compositional Analysis

The first step in characterizing any new compound is to confirm its elemental composition and molecular weight. This provides the molecular formula, which serves as the fundamental basis for all subsequent spectroscopic interpretation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula. For a molecule containing boron and chlorine, both of which have distinct and well-defined isotopic patterns, HRMS is particularly powerful. Boron exists as ^{10}B (19.9%) and ^{11}B (80.1%), while chlorine exists as ^{35}Cl (75.77%) and ^{37}Cl (24.23%).^[2] The resulting complex isotopic cluster in the mass spectrum serves as a highly specific fingerprint for the compound.

Experimental Protocol: ESI-TOF HRMS

- **Sample Preparation:** Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique suitable for organoboron compounds.^[3]
- **Analysis Mode:** Operate in negative ion mode to detect the deprotonated molecule $[\text{M}-\text{H}]^-$ or in positive ion mode to detect adducts like $[\text{M}+\text{Na}]^+$.
- **Data Acquisition:** Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
- **Data Analysis:**
 - Identify the peak cluster corresponding to the molecular ion.
 - Compare the measured monoisotopic mass with the theoretical mass calculated for the proposed formula, $\text{C}_{13}\text{H}_{12}\text{BClO}_3$.

- Utilize isotopic simulation software to match the experimentally observed isotopic pattern with the theoretical pattern for $C_{13}H_{12}BClO_3$. This provides orthogonal confirmation of the elemental composition.[4]

Expected Data Summary

Parameter	Theoretical Value (for $C_{13}H_{12}B^{11}Cl^{35}O_3$)	Expected Observation
Molecular Formula	$C_{13}H_{12}BClO_3$	$C_{13}H_{12}BClO_3$
Molecular Weight	261.50 g/mol	-
Monoisotopic Mass	261.05680 Da	Measured mass within 5 ppm of theoretical
Isotopic Pattern	A complex cluster reflecting the natural abundance of B and Cl isotopes.	The observed pattern should perfectly overlay with the simulated pattern.

Section 2: Spectroscopic Analysis for Connectivity and Functional Groups

With the molecular formula established, the next phase involves using spectroscopic techniques to piece together the molecule's connectivity and confirm the presence of key functional groups.

Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see signatures for the O-H bonds of the boronic acid, the B-O bond, the aromatic C-H and C=C bonds, the C-O-C ether linkage, and the Ar-Cl bond. The O-H stretching region is particularly informative, as the presence of hydrogen bonding can cause significant peak broadening.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
- **Data Acquisition:** Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} .
- **Background Correction:** Perform a background scan of the empty ATR crystal prior to sample analysis.
- **Data Analysis:** Identify and assign the major absorption bands.

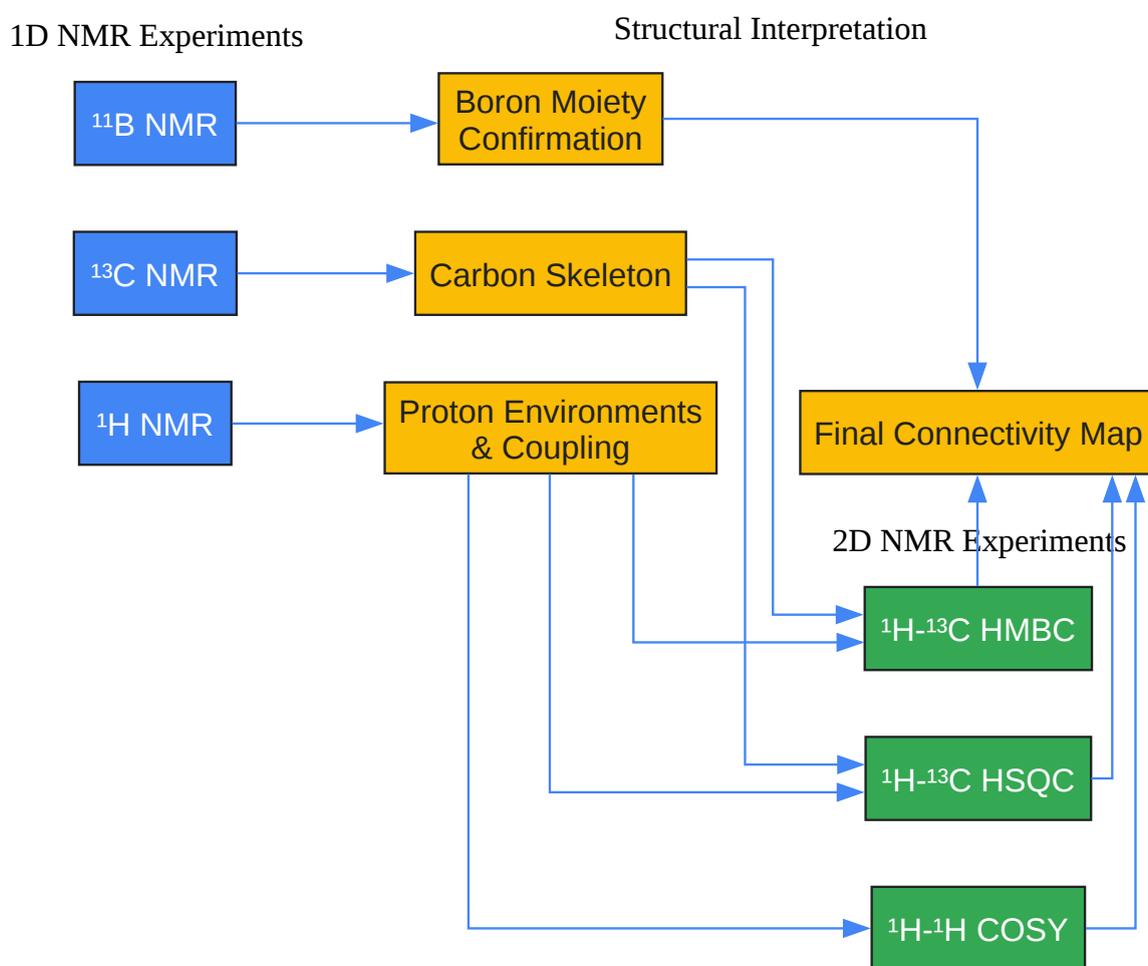
Expected Vibrational Frequencies

Wavenumber (cm^{-1})	Assignment	Rationale & Comments
~3300 (broad)	O-H stretch	Characteristic of the boronic acid hydroxyl groups, often broadened due to hydrogen bonding.[6]
~3100-3000	Aromatic C-H stretch	Confirms the presence of the phenyl rings.
~2900	Aliphatic C-H stretch	Corresponds to the methylene (-CH ₂ -) bridge.
~1600, ~1475	Aromatic C=C stretch	Confirms the aromatic backbone.
~1450	B-O stretch	A key vibration confirming the boronic acid moiety.[7]
~1240	Aryl C-O-C stretch	Asymmetric stretch of the diaryl ether linkage.
~1100	Ar-Cl stretch	Confirms the presence of the chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. A full suite of 1D (^1H , ^{13}C , ^{11}B) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment. A common challenge with boronic acids is their tendency to form cyclic anhydride trimers known as boroxines, which can complicate NMR spectra.[8] Performing the analysis in a solvent like methanol- d_4 helps to break down these oligomers, providing a clearer spectrum of the monomeric acid.[9]

Overall NMR Workflow



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Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated methanol (CD₃OD). The use of methanol is critical to ensure the analysis of the monomeric boronic acid.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- 1D Spectra Acquisition:
 - ¹H NMR: Acquire standard proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
 - ¹¹B NMR: Acquire a proton-decoupled boron spectrum using a broadband probe.
- 2D Spectra Acquisition:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting molecular fragments.

Expected NMR Data & Interpretation

- ¹H NMR (400 MHz, CD₃OD):
 - δ ~8.0-7.2 ppm (m, 8H): A complex multiplet region corresponding to the 8 aromatic protons on the two phenyl rings. 2D NMR is essential to assign these specifically.
 - δ ~5.2 ppm (s, 2H): A singlet corresponding to the two protons of the benzylic methylene (-CH₂-) bridge.

- Note: The two B(OH)₂ protons will exchange with the deuterated solvent and will likely not be observed.[9]
- ¹³C NMR (100 MHz, CD₃OD):
 - δ ~160-115 ppm: A series of signals corresponding to the 12 aromatic carbons. The carbon attached to boron (C-B) will have a characteristic chemical shift and may appear broader.
 - δ ~70 ppm: Signal for the benzylic methylene carbon (-CH₂-).
- ¹¹B NMR (128 MHz, CD₃OD):
 - δ ~30 ppm (broad singlet): A single, broad resonance is expected, which is characteristic of a trigonal planar (sp²-hybridized) arylboronic acid.[10][11] This single peak is a powerful confirmation of the boronic acid functional group.
- 2D NMR Interpretation:
 - COSY: Will reveal the coupling between adjacent protons on each of the aromatic rings.
 - HSQC: Will correlate each aromatic proton signal to its directly attached carbon and the methylene proton singlet to its carbon signal.
 - HMBC: This is the key experiment for final confirmation. A crucial correlation will be observed between the methylene protons (~5.2 ppm) and the aromatic carbons of both rings, definitively proving the C-O-C ether linkage and the overall molecular framework.

Section 3: Definitive Structural Confirmation

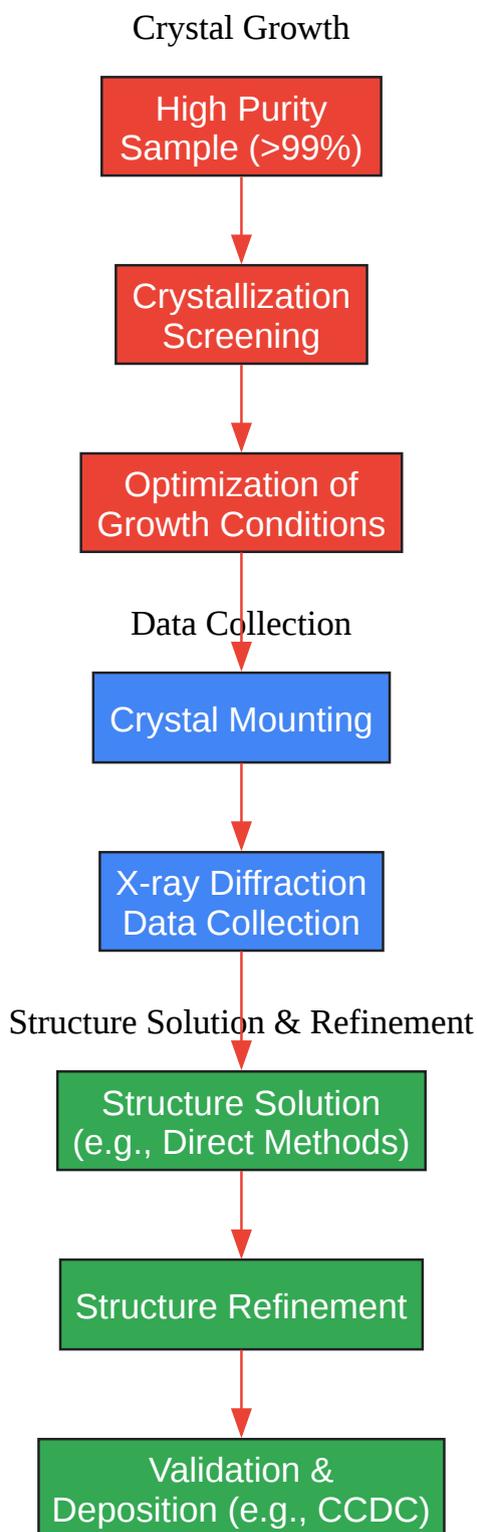
While the combination of HRMS and NMR provides a highly confident structural assignment, the gold standard for unambiguous proof of structure in the solid state is single-crystal X-ray crystallography.

Single-Crystal X-ray Crystallography

Expertise & Rationale: This technique provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and

intermolecular interactions. It can definitively distinguish between isomers, such as the target ortho-substituted compound and its meta- or para-substituted analogues.[12] For boronic acids, it also reveals how the molecules pack in the solid state, often showing extensive hydrogen-bonding networks and potential dimer formation.[13][14]

X-ray Crystallography Workflow



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Caption: Standard workflow for single-crystal X-ray analysis.

Experimental Protocol: X-ray Diffraction

- Crystallization: The most critical and often challenging step. High-purity material is essential. [\[15\]](#)
 - Method: Slow evaporation is a common starting point. Dissolve the compound to saturation in a suitable solvent (e.g., ethyl acetate, acetone) and add a miscible anti-solvent (e.g., heptane, hexanes) until slight turbidity is observed. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
- Crystal Selection & Mounting: Select a single, well-formed crystal of appropriate size (0.1-0.3 mm) under a microscope and mount it on a goniometer head.
- Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect a full sphere of diffraction data.
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the structure using direct methods or other algorithms to obtain an initial model of the atomic positions.
 - Refine the model against the experimental data using full-matrix least-squares methods until the model converges and provides a good fit to the data (low R-factor).
- Validation: The final structure should be validated for geometric and crystallographic reasonability and can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The structure elucidation of a novel compound like **(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid** is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides the elemental formula, FT-IR confirms the presence of key functional groups, and a

comprehensive suite of NMR experiments (^1H , ^{13}C , ^{11}B , and 2D) pieces together the intricate atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, self-validating workflow, researchers can proceed with complete confidence in the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.

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